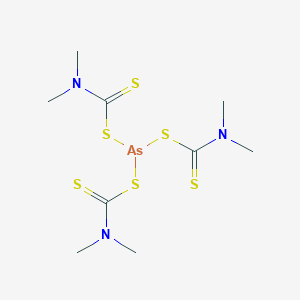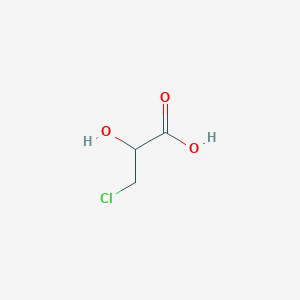
3-氯-2-羟基丙酸
描述
3-Chloro-2-hydroxypropanoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 3-hydroxypropanoic acid and its derivatives are mentioned. These compounds are of interest due to their potential as building blocks for organic synthesis or high-performance polymers . The synthesis and applications of similar hydroxy acids and their derivatives, such as 3-hydroxy-3-phenylpropanoic acid [1
科学研究应用
生物生产和工业应用
3-羟基丙酸(3-HP),与3-氯-2-羟基丙酸密切相关,是一种在全球市场上需求量巨大的有价值的平台化学品。它作为各种化学品(如丙烯酸及其衍生物)的前体。在聚合形式中,3-HP 用于生物塑料的生产。代谢工程和合成生物学的进展改善了 3-HP 的生物生产方法,涉及大肠杆菌和酿酒酵母等微生物。然而,工业规模的生产仍然具有挑战性 (Jers et al., 2019)。
化学基础和生态可持续性
3-羟基丙酸被视为有机合成和高性能聚合物的潜在构建块。尽管做出了许多努力,但其大规模生产的过程尚不可用。最近在 3-HP 生产的生态可持续过程中,特别是催化化学方法方面取得了进展 (Pina et al., 2011)。
用于生产效率的基因工程
已经探索了将枯草芽孢杆菌进行基因工程,以将甘油转化为 3-HP。这涉及引入一个含有甘油脱水酶和醛脱氢酶的异源途径。经过工程改造的枯草芽孢杆菌菌株显示出商业生产 3-HP 的有希望的结果 (Kalantari et al., 2017)。
生物质衍生化学品的氧化
已经开发了一种化学催化方法,涉及使用过氧化氢氧化生物质衍生的丙酮酸,以高效产生 3-羟基丙酸。这个过程很重要,因为它提供了高产率,并在碱性条件下显示出选择性的逆转 (Wu et al., 2015)。
晶体结构和分子相互作用
已确定了β-卤代乳酸酸的晶体结构,包括 3-氯-2-羟基丙酸,揭示了氢键和分子相互作用的见解。这些信息对于理解这些化合物的化学性质和潜在应用至关重要 (Gordon et al., 2022)。
作用机制
安全和危害
The compound is classified as Acute Tox. 3 Oral - Skin Corr. 1B . It is considered very toxic and hazardous. The safety information includes pictograms GHS05, GHS06, and the signal word is Danger . Precautionary statements include P260 - P270 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .
属性
IUPAC Name |
3-chloro-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLCJYYQMKPZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883745 | |
| Record name | Propanoic acid, 3-chloro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxypropanoic acid | |
CAS RN |
1713-85-5 | |
| Record name | Chlorolactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorolactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-chloro-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-chloro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-hydroxypropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROLACTIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Y6UA6H9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the molecular packing of 3-chloro-2-hydroxypropanoic acid contribute to its overall crystal structure stability?
A2: The crystal structure of 3-chloro-2-hydroxypropanoic acid exhibits alternating layers of intermolecular hydrogen bonding and chlorine-chlorine interactions []. This arrangement contributes to the stability of the crystal structure by maximizing favorable intermolecular interactions. The hydrogen bonding provides strong directional forces, while the halogen-halogen interactions contribute to the overall packing efficiency and stability. This combination of interactions leads to a well-defined and stable crystal lattice.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



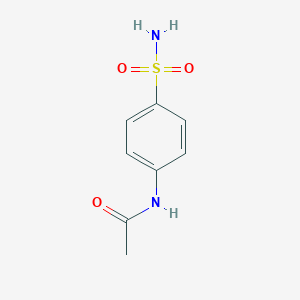


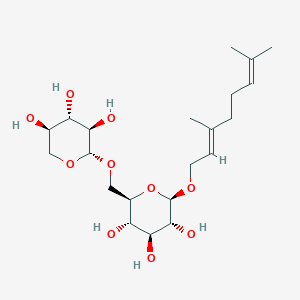
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)
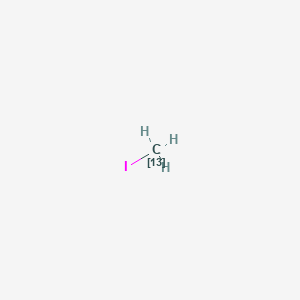
![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)


